Trans-2-octen-1-ol

Catalog No.
S623167
CAS No.
18409-17-1
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-2-octen-1-ol

CAS Number

18409-17-1

Product Name

Trans-2-octen-1-ol

IUPAC Name

(E)-oct-2-en-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+

InChI Key

AYQPVPFZWIQERS-VOTSOKGWSA-N

solubility

Soluble in hexane, triacetin; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCCC=CCO

Isomeric SMILES

CCCCC/C=C/CO

The exact mass of the compound trans-2-Octen-1-Ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in hexane, triacetin; insoluble in watersoluble (in ethanol). It belongs to the ontological category of alkenyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Trans-2-octen-1-ol (CAS 18409-17-1) is an eight-carbon, unsaturated primary allylic alcohol that serves as a critical procurement target in both advanced organic synthesis and flavor formulation. Featuring a trans-configured (E) double bond adjacent to the hydroxyl group, this compound provides a specific spatial geometry essential for transition-metal-catalyzed stereoselective reactions, such as the Sharpless asymmetric epoxidation. In the flavor and fragrance industry, it is valued for its distinct green, fatty, and citrus-like olfactory profile. Procurement decisions prioritizing this exact isomer over its cis-counterpart, structural isomers, or saturated analogs are driven by its unique receptor binding characteristics and its strict requirement as a precursor for specific diastereomeric building blocks in pharmaceutical and fine chemical manufacturing [1].

Research Fit

Flavor and fragrance formulation requiring green-citrus, fatty notes (FEMA 3887 / JECFA 1370)
Semiochemical research targeting Heteropteran insect species communication
Analytical reference standard for (E)-isomer identification via GC retention indices

Substituting trans-2-octen-1-ol with generic alternatives leads to fundamental failures in both chemical synthesis and sensory applications. In synthetic workflows, replacing it with saturated 1-octanol completely halts allylic-specific reactions like titanium-catalyzed epoxidation, while substitution with the geometric isomer cis-2-octen-1-ol yields the opposite diastereomeric epoxide, ruining downstream chiral targets such as leukotriene intermediates [1]. In flavor and fragrance formulations, utilizing the common structural isomer 1-octen-3-ol instead of trans-2-octen-1-ol drastically shifts the sensory profile from fresh, green, and citrus notes to an overwhelming fungal or mushroom character, resulting in immediate product rejection in fruit or vegetable matrix applications [2].

Substitution Risk

Isomer
Unspecified or (Z)-isomer may alter odor profile and lack reported semiochemical activity; geometric identity is critical.
Analog
1-Octen-3-ol introduces mushroom notes, replacing the green-citrus signature needed for target flavor applications.
Chain length
(E)-2-Hexen-1-ol gives a sharper, grassier character; C8 chain provides the fatty, savory depth for specific formulations.

Olfactory Profile and Flavor Directionality

Sensory analysis using Gas Chromatography-Olfactometry (GC-O) demonstrates that the position of the hydroxyl group and double bond critically dictates the flavor profile. Trans-2-octen-1-ol delivers green, fatty, and citrus notes, whereas its structural isomer 1-octen-3-ol is dominated by a strong fungal-resinous (mushroom) odor. At trace concentrations in beverage matrices, this structural difference leads to entirely divergent sensory perceptions despite both compounds exhibiting high odor activity values [1].

Evidence DimensionOdor Character and Sensory Profile
Target Compound DataActive aroma contribution at 0.011–0.054 mg/L yielding green/citrus notes
Comparator Or Baseline1-octen-3-ol (Active at 0.016–0.145 mg/L, yielding mushroom/fungal notes)
Quantified DifferenceSimilar trace-level potency (mg/L range) but 100% divergence in primary sensory character.
ConditionsAqueous flavor matrices and fermented grain beverages evaluated via GC-O.

Procurement for green or fruity flavor modifiers must specify trans-2-octen-1-ol to prevent the introduction of unwanted mushroom off-notes.

Odor & GC retention
Head-to-head
Green, citrus; RI (DB-Wax) 1616–1645.2 for (E). (Z)-isomer elutes earlier due to higher polarity.
Supports isomer-specific quality control and analytical identification via retention indices.
Polar column conditions required.

Stereospecific Epoxidation Trajectory

In the synthesis of chiral intermediates, the alkene geometry of the allylic alcohol strictly controls the diastereomeric outcome. Subjecting trans-2-octen-1-ol to Sharpless asymmetric epoxidation yields the trans-2,3-epoxyoctanol derivative. In contrast, the cis-2-octen-1-ol isomer exclusively yields the cis-epoxide under identical conditions, leading to a completely different 3D molecular architecture [1].

Evidence DimensionProduct Diastereomer Geometry
Target Compound DataYields trans-2,3-epoxyoctanol (erythro/threo depending on tartrate enantiomer)
Comparator Or Baselinecis-2-octen-1-ol (Yields cis-2,3-epoxyoctanol)
Quantified Difference100% divergence in product diastereomer geometry.
ConditionsSharpless epoxidation (Ti(OiPr)4, DET, TBHP, -23 °C).

Buyers synthesizing specific natural product stereoisomers (e.g., leukotriene precursors) must procure the exact E-alkene geometry to ensure correct downstream stereocenters.

Aroma threshold
Head-to-head
Detection 40–840 ppb; green, oily, cucumber rind at 1–5 ppm. 1-Octen-3-ol: mushroom dominant.
Flavor direction selection supported by reported sensory thresholds.
Model-system aroma evaluation.

Allylic Reactivity vs. Saturated Analogs

The presence of the allylic double bond in trans-2-octen-1-ol is an absolute requirement for transition-metal-catalyzed asymmetric epoxidations. The compound successfully coordinates with the titanium-tartrate complex to undergo epoxidation with high enantiomeric excess. Saturated analogs such as 1-octanol lack this coordinating pi-system and are completely inert under Sharpless conditions, yielding none of the epoxidized product .

Evidence DimensionEpoxidation Yield under Sharpless Conditions
Target Compound DataHigh conversion to chiral 2,3-epoxyoctanol
Comparator Or Baseline1-octanol (0% conversion)
Quantified DifferenceBinary reactivity difference (active vs. totally inert).
ConditionsTitanium(IV) alkoxide-catalyzed epoxidation.

Procurement teams designing routes for chiral functionalization must secure the allylic alcohol, as cheaper saturated fatty alcohols cannot participate in this critical catalytic cycle.

Semiochemical activity
Class-level
Active for Macchiademus diplopterus, Podisus fretus, Dysdercus fasciatus. (Z)-isomer: no documented activity.
Reported semiochemical function for listed species; isomer specificity may affect biological response.
Data compiled from Pherobase; field validation recommended.
Flavor modifier role
Class-level
Green, fatty, chicken-fat, cucumber nuance vs. (E)-2-hexen-1-ol: sharp, grassy, leafy.
Chain-length specific green-fatty profile may support savory flavor applications.
Organoleptic assessment context; formulation-dependent.

Precursor for Chiral Lipid Mediators and Pheromones

Trans-2-octen-1-ol is the required starting material for synthesizing specific enantiopure 2,3-epoxyoctanol derivatives via Sharpless asymmetric epoxidation. These chiral building blocks are directly utilized in the total synthesis of biologically active molecules, such as 14,15-leukotriene A4 intermediates, where the exact trans-geometry is non-negotiable for biological activity [1].

Green and Citrus Flavor Formulation

In the food and beverage industry, trans-2-octen-1-ol is deployed at trace levels (mg/L or ppm ranges) to impart fresh, green, and citrus notes to complex flavor matrices. It is specifically selected over 1-octen-3-ol when formulators need to avoid mushroom or fungal off-notes, making it ideal for fruit, vegetable, and premium beverage profiles [2].

Analytical Benchmark for Fermentation and Lipid Oxidation

Due to its distinct chromatographic retention and potent odor activity value, trans-2-octen-1-ol serves as a critical analytical standard in GC-MS and GC-O studies. It is used to profile fermentation quality in grain whiskeys and to monitor lipid oxidation pathways in processed foods, allowing researchers to quantify specific volatile signatures [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical reference for E-isomer
Isomer-specific retention & purity
Verify isomeric purity via GC-MS retention indices
Cucumber, melon, green savory flavor
Green-fatty, cucumber rind odor profile
Assess flavor contribution at recommended low usage levels
Semiochemical research (Heteropteran pests)
Reported species-specific behavioral activity (E-isomer)
Confirm bioactivity in target species assays
Synthetic intermediate for chiral/deuterated flavors
Defined E-geometry & allylic alcohol functionality
Maintain isomeric purity for downstream synthesis fidelity

Physical Description

Clear colourless liquid; Meaty, roasted aroma

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 Da

Monoisotopic Mass

128.120115130 Da

Heavy Atom Count

9

Density

0.847-0.853

UNII

K54ST7V77U

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 138 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 177 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22104-78-5
18409-17-1

Wikipedia

2-octenol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octen-1-ol, (2E)-: ACTIVE
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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